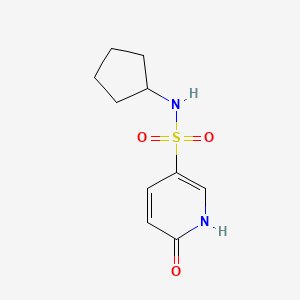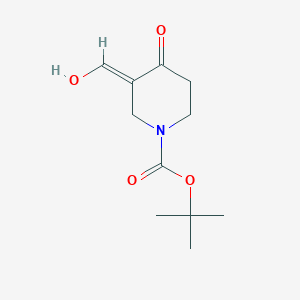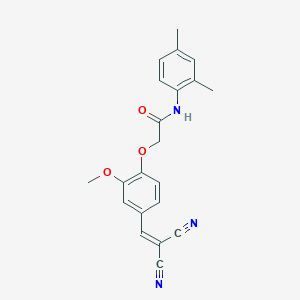
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a dicyanovinyl group, a methoxyphenoxy group, and a dimethylphenylacetamide moiety, which contribute to its distinct reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,2-Dicyanovinyl Intermediate: This step involves the reaction of malononitrile with an appropriate aldehyde under basic conditions to form the dicyanovinyl intermediate.
Formation of Methoxyphenoxy Intermediate: The methoxyphenoxy intermediate is synthesized by reacting 2-methoxyphenol with an appropriate halide or sulfonate ester in the presence of a base.
Coupling Reaction: The dicyanovinyl intermediate is then coupled with the methoxyphenoxy intermediate using a suitable coupling agent, such as a palladium catalyst, to form the desired product.
Acetamide Formation: The final step involves the reaction of the coupled product with 2,4-dimethylphenylamine under appropriate conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under suitable reaction conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, for studying biological pathways.
Industry: It can be used in the production of specialty chemicals, materials, and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dicyanovinyl group may act as an electron acceptor, while the methoxyphenoxy group can participate in hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide: This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: A similar compound with a dicyanovinyl group and diphenylamino groups, known for its use as a donor-acceptor fluorophore in photocatalytic transformations.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C21H19N3O3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O3/c1-14-4-6-18(15(2)8-14)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25) |
Clé InChI |
XINPBSMWFPHFCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


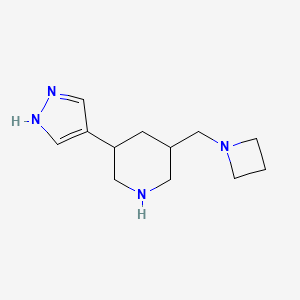


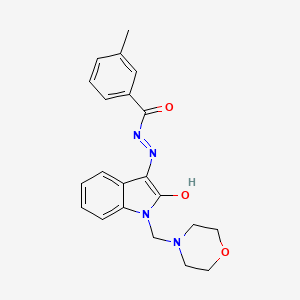

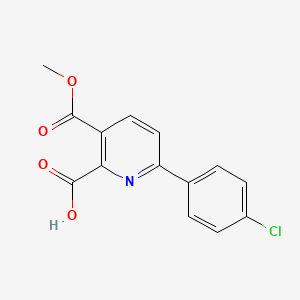
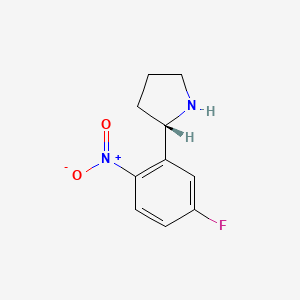
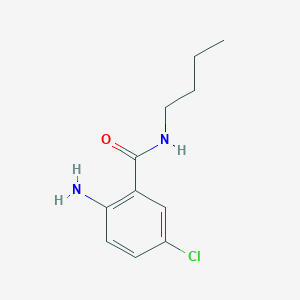
![2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B12989319.png)
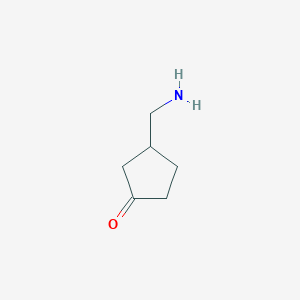
![2-Methoxy-6-azaspiro[3.5]nonane](/img/structure/B12989327.png)
![7-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12989342.png)
